5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
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Overview
Description
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of isoindole, characterized by a hexahydro structure with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of 5-methyl-1H-isoindole using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: N-oxides.
Reduction: Fully saturated isoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
Scientific Research Applications
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3,3a,4,7,7a-hexahydro-1H-isoindole: Lacks the methyl group at the 5-position.
5-methyl-1H-isoindole: Lacks the hexahydro structure.
N-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole: Contains an additional methyl group on the nitrogen atom.
Uniqueness
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern and hexahydro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3 |
InChI Key |
OVBKKDSRBCCWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CNCC2C1 |
Origin of Product |
United States |
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